molecular formula C16H19N3O B2608316 N-([2,4'-bipyridin]-4-ylmethyl)pivalamide CAS No. 2034578-17-9

N-([2,4'-bipyridin]-4-ylmethyl)pivalamide

Cat. No.: B2608316
CAS No.: 2034578-17-9
M. Wt: 269.348
InChI Key: WGHBLBLFMCAAIE-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)pivalamide is a compound that belongs to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The specific structure of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide includes a pivalamide group attached to the bipyridine moiety, which imparts unique chemical and physical properties to the compound.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its ability to coordinate with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as a metal chelator to inhibit cancer cell growth.

    Industry: It is used in the development of advanced materials, such as conductive polymers and supramolecular structures.

Safety and Hazards

The safety data sheet for pivalamide, a component of the compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide typically involves the coupling of a bipyridine derivative with a pivaloyl chloride. One common method is the reaction of 4-bromo-2,6-dimethylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce bipyridine amines .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with metal-dependent enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)pivalamide is unique due to its bipyridine moiety, which provides enhanced coordination capabilities compared to other pivalamide derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and material science.

Properties

IUPAC Name

2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBLBLFMCAAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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